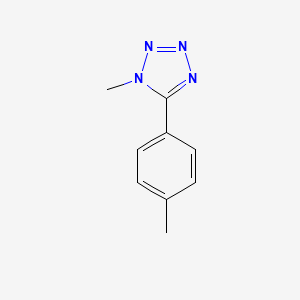

1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a methyl group at the 1-position and a 4-methylphenyl group at the 5-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzyl azide with methyl isocyanide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Thermal Decomposition

The compound undergoes thermal decomposition at elevated temperatures, primarily releasing nitrogen gas (N₂) and forming reactive intermediates. This process is critical for generating species used in subsequent cycloaddition reactions.

Mechanism and Products

Kinetic Data

| Parameter | Value | Source |

|---|---|---|

| Activation Energy (Eₐ) | ~120–150 kJ/mol (estimated) | |

| Reaction Order | First-order kinetics |

Cycloaddition Reactions via Nitrile Imine Intermediates

Thermal decomposition produces nitrile imines, which act as 1,3-dipoles in cycloaddition reactions. These intermediates enable the synthesis of heterocyclic compounds.

Example Reaction

Product Profile

| Product Structure | Yield | Conditions | Source |

|---|---|---|---|

| Benzo-fused imidazole | 15–20% | 180–230°C, gas phase |

Substitution Reactions (Theoretical Considerations)

While direct experimental data on substitution reactions of this compound is limited, analogous tetrazole derivatives undergo:

-

Electrophilic Substitution : At the para position of the 4-methylphenyl group under acidic conditions.

-

Nucleophilic Substitution : On the tetrazole ring with strong nucleophiles (e.g., Grignard reagents), though steric hindrance from substituents may limit reactivity.

Oxidation and Reduction

General tetrazole reactivity suggests potential pathways:

-

Oxidation : The methyl group on the phenyl ring may oxidize to a carboxylic acid using KMnO₄ or CrO₃, but no experimental data is available for this specific compound.

-

Reduction : The tetrazole ring could be reduced to an amine using LiAlH₄, though stability under such conditions is uncertain.

科学的研究の応用

Chemistry

1-Methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation and substitution allows chemists to create derivatives with tailored properties for specific applications.

Biology

Research indicates that this compound exhibits significant biological activity. It has been investigated for its potential antimicrobial and anticancer properties. The structure of tetrazoles allows them to interact with biological macromolecules, influencing processes such as tubulin polymerization, which is crucial in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways involving caspase activation .

Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate due to its capability to interact with various biological targets. Its unique structural features may enhance its pharmacological properties compared to other compounds in the tetrazole family .

Industrial Applications

The compound's unique chemical properties make it suitable for developing advanced materials such as polymers and coatings. Its stability and reactivity can be harnessed in creating materials with specific characteristics for industrial use .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of tetrazole derivatives demonstrated that compounds similar to this compound exhibit potent inhibitory effects on tumor growth in vitro. The mechanism involved the disruption of microtubule dynamics leading to cell cycle arrest and apoptosis in various cancer cell lines .

Case Study 2: Material Science

In material science research, this compound has been utilized to synthesize polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of tetrazole moieties into polymer backbones has shown promising results in improving the performance of coatings used in protective applications.

作用機序

The mechanism of action of 1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

1-methyl-5-phenyl-1H-1,2,3,4-tetrazole: Similar structure but lacks the 4-methyl group on the phenyl ring.

5-(4-methylphenyl)-1H-1,2,3,4-tetrazole: Similar structure but lacks the methyl group at the 1-position.

1-methyl-1H-1,2,3,4-tetrazole: Lacks the 4-methylphenyl group.

Uniqueness

1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole is unique due to the presence of both the 1-methyl and 4-methylphenyl substituents, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a versatile compound for various applications in research and industry.

生物活性

1-Methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole (CAS No. 24994-04-5) is a member of the tetrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes a tetrazole ring and an aromatic substituent, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C8H8N4

- Molecular Weight : 160.18 g/mol

- CAS Number : 24994-04-5

Synthesis

The synthesis of 1-methyl-5-(4-methylphenyl)-1H-tetrazole typically involves the reaction of appropriate precursors through methods such as palladium-catalyzed cross-coupling reactions or thermal rearrangement techniques. The synthesis pathways can yield various derivatives with differing biological activities .

The biological activity of 1-methyl-5-(4-methylphenyl)-1H-tetrazole is primarily attributed to its interaction with biological macromolecules. Research indicates that compounds with similar structures can act as potent inhibitors of tubulin polymerization, thereby exhibiting antitumor properties. These compounds often induce apoptosis in cancer cells through mitochondrial pathways involving caspase activation .

Anticancer Activity

Several studies have demonstrated the antiproliferative effects of tetrazole derivatives on various cancer cell lines. Notably:

- IC50 Values : The compound exhibits IC50 values in the nanomolar range against human tumor cells, indicating high potency. For example, derivatives related to this compound showed IC50 values between 1.3 nM and 8.1 nM against specific cancer cell lines .

- Mechanism : The mechanism involves inhibition of tubulin polymerization at the colchicine binding site, leading to cell cycle arrest and apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer properties, tetrazoles have been explored for other pharmacological effects:

- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against various pathogens.

- Anti-inflammatory Effects : Certain tetrazole compounds exhibit anti-inflammatory properties by modulating immune responses .

Case Studies

Several case studies have highlighted the efficacy of tetrazole derivatives:

- Study on Tubulin Inhibition : A series of substituted tetrazoles were evaluated for their ability to inhibit tubulin polymerization. Compounds with a 4-methylphenyl group demonstrated significant activity compared to others in their class .

- In Vivo Efficacy : In xenograft models using HT-29 human colon cancer cells, specific tetrazole derivatives significantly reduced tumor growth, supporting their potential as therapeutic agents .

Data Table: Biological Activity Overview

| Compound Name | IC50 (nM) | Activity Type | Cell Line |

|---|---|---|---|

| 1-Methyl-5-(4-methylphenyl)-1H-tetrazole | 1.3 - 8.1 | Antiproliferative | HL-60 |

| Derivative A | 5 - 100 | Antiproliferative | A549 |

| Derivative B | 3 - 20 | Antiproliferative | Various Cancer Lines |

特性

IUPAC Name |

1-methyl-5-(4-methylphenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-3-5-8(6-4-7)9-10-11-12-13(9)2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQXTOWXEPDTCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=NN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。